NSC697923 was initially identified in a screening process aimed at finding inhibitors of the ubiquitin-proteasome system, particularly targeting Ubc13. It is classified as a small-molecule inhibitor and is recognized for its ability to disrupt ubiquitin signaling pathways, which are vital for various cellular processes, including protein degradation and signal transduction in cancer cells .
The synthesis of NSC697923 involves several key steps that focus on creating a compound capable of selectively inhibiting Ubc13. While specific synthetic routes are not extensively detailed in the literature, it is known that the compound can be synthesized through methods that involve the introduction of a 5-nitrofuran moiety, which plays a critical role in its mechanism of action.
NSC697923 has a distinctive molecular structure characterized by its ability to form covalent bonds with cysteine residues in proteins. The critical features include:
NSC697923 primarily participates in Michael addition reactions where it reacts with thiol groups in proteins. The key reactions include:
The mechanism by which NSC697923 exerts its effects primarily involves:
NSC697923 has several promising applications in scientific research and potential therapeutic settings:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3